N,N-bis(2-methylpropyl)-9H-xanthene-9-carboxamide

Catalog No.
S12029145
CAS No.
M.F
C22H27NO2
M. Wt
337.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-bis(2-methylpropyl)-9H-xanthene-9-carboxamide

Product Name

N,N-bis(2-methylpropyl)-9H-xanthene-9-carboxamide

IUPAC Name

N,N-bis(2-methylpropyl)-9H-xanthene-9-carboxamide

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C22H27NO2/c1-15(2)13-23(14-16(3)4)22(24)21-17-9-5-7-11-19(17)25-20-12-8-6-10-18(20)21/h5-12,15-16,21H,13-14H2,1-4H3

InChI Key

JQUFOQQTQAVQEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

N,N-bis(2-methylpropyl)-9H-xanthene-9-carboxamide is a synthetic organic compound characterized by its unique xanthene structure, which is a polycyclic aromatic compound. The xanthene moiety is known for its fluorescent properties, making compounds derived from it of interest in various applications, particularly in the fields of materials science and biology. The presence of the two 2-methylpropyl groups contributes to its hydrophobic character, which can influence its solubility and interaction with biological systems.

  • Oxidation: The compound can be oxidized to yield sulfoxides or sulfones, depending on the reaction conditions and reagents used.
  • Reduction: Reduction reactions can convert functional groups within the compound to their corresponding amines or alcohols.
  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the xanthene core or the carboxamide group.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Research indicates that compounds related to N,N-bis(2-methylpropyl)-9H-xanthene-9-carboxamide exhibit significant biological activity. These compounds may interact with cellular receptors and enzymes, potentially influencing pathways involved in cell signaling and metabolism. Some studies suggest that derivatives of xanthene can act as fluorescent probes for biological imaging, allowing for real-time monitoring of cellular processes .

The synthesis of N,N-bis(2-methylpropyl)-9H-xanthene-9-carboxamide typically involves:

  • Formation of the xanthene core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Amidation: The introduction of the 2-methylpropyl groups is performed via amide bond formation, often using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

N,N-bis(2-methylpropyl)-9H-xanthene-9-carboxamide has potential applications in various fields:

  • Fluorescent Probes: Due to its fluorescent properties, it can be used in biological imaging and detection assays.
  • Materials Science: It may serve as a building block for creating polymers or materials with specific optical properties.
  • Pharmaceuticals: Its biological activity suggests potential use in drug development, particularly in targeting specific cellular pathways

    Studies on the interactions of N,N-bis(2-methylpropyl)-9H-xanthene-9-carboxamide with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. These interactions can involve hydrogen bonding due to the carboxamide group and potential intercalation into DNA structures by the xanthene moiety. Such studies help elucidate how this compound might influence cellular functions and contribute to its pharmacological effects .

Several compounds share structural similarities with N,N-bis(2-methylpropyl)-9H-xanthene-9-carboxamide. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
N-(3-chloropropyl)-9H-xanthene-9-carboxamideContains a chloropropyl substituent on the amide nitrogenExhibits different reactivity due to chlorine atom
3-hydroxy-9H-xanthene-9-carboxamideHydroxy group at position 3 enhances polarityIncreased water solubility compared to bis(2-methylpropyl) derivative
6-methoxy-9H-xanthene-9-carboxamideMethoxy group at position 6 provides additional electron densityPotentially different fluorescence properties

N,N-bis(2-methylpropyl)-9H-xanthene-9-carboxamide stands out due to its dual hydrophobic alkyl substituents, which may enhance its membrane permeability compared to other derivatives that have polar functional groups

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

337.204179104 g/mol

Monoisotopic Mass

337.204179104 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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